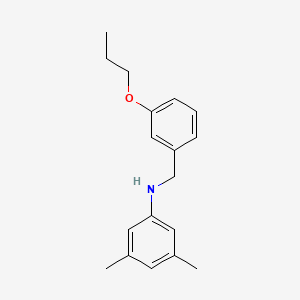

3,5-Dimethyl-N-(3-propoxybenzyl)aniline

CAS No.: 1040687-00-0

Cat. No.: VC2620641

Molecular Formula: C18H23NO

Molecular Weight: 269.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1040687-00-0 |

|---|---|

| Molecular Formula | C18H23NO |

| Molecular Weight | 269.4 g/mol |

| IUPAC Name | 3,5-dimethyl-N-[(3-propoxyphenyl)methyl]aniline |

| Standard InChI | InChI=1S/C18H23NO/c1-4-8-20-18-7-5-6-16(12-18)13-19-17-10-14(2)9-15(3)11-17/h5-7,9-12,19H,4,8,13H2,1-3H3 |

| Standard InChI Key | CQNZBBYAZUSSON-UHFFFAOYSA-N |

| SMILES | CCCOC1=CC=CC(=C1)CNC2=CC(=CC(=C2)C)C |

| Canonical SMILES | CCCOC1=CC=CC(=C1)CNC2=CC(=CC(=C2)C)C |

Introduction

Chemical Identity and Structural Characteristics

3,5-Dimethyl-N-(3-propoxybenzyl)aniline represents a substituted aniline derivative with a molecular formula of C₁₈H₂₃NO and a molecular weight of 269.4 g/mol. The compound consists of a 3,5-dimethylaniline moiety linked to a 3-propoxybenzyl group through a secondary amine bond. This structural arrangement creates a molecule with distinct regions of hydrophobicity and potential hydrogen bonding sites.

Structural Identifiers

The compound's structure can be precisely identified through various chemical notation systems as summarized in the following table:

| Identifier Type | Value |

|---|---|

| CAS Number | 1040687-00-0 |

| IUPAC Name | 3,5-dimethyl-N-[(3-propoxyphenyl)methyl]aniline |

| Standard InChI | InChI=1S/C18H23NO/c1-4-8-20-18-7-5-6-16(12-18)13-19-17-10-14(2)9-15(3)11-17/h5-7,9-12,19H,4,8,13H2,1-3H3 |

| Standard InChIKey | CQNZBBYAZUSSON-UHFFFAOYSA-N |

| Canonical SMILES | CCCOC1=CC=CC(=C1)CNC2=CC(=CC(=C2)C)C |

| PubChem Compound ID | 28308082 |

The structural components include:

-

A 3,5-dimethylaniline group with methyl substituents at positions 3 and 5

-

A benzyl linking group

-

A 3-propoxyphenyl moiety featuring a propoxy (O-propyl) substituent at position 3

Chemical Structure Analysis

The molecule can be divided into three key structural elements:

-

The 3,5-dimethylaniline portion provides aromatic character and potential electron donation from the nitrogen

-

The methylene (-CH₂-) linker between the nitrogen and the second aromatic ring allows rotational flexibility

-

The 3-propoxyphenyl group introduces ether functionality and additional hydrophobicity through the propyl chain

This structure suggests potential interactions with biological systems through hydrogen bonding, π-π stacking, and hydrophobic interactions.

Physicochemical Properties

The physicochemical properties of 3,5-Dimethyl-N-(3-propoxybenzyl)aniline determine its behavior in various chemical environments and influence its potential applications.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 269.4 g/mol |

| Physical State | Not specified in available data |

| Solubility | Expected to be soluble in organic solvents based on structure |

| LogP | Not reported, but likely moderately lipophilic due to aromatic rings and propyl chain |

The compound's structure suggests it would exhibit limited water solubility but good solubility in organic solvents such as ethanol, methanol, dichloromethane, and DMSO.

Chemical Reactivity

Based on its structure, 3,5-Dimethyl-N-(3-propoxybenzyl)aniline likely exhibits:

-

Nucleophilic properties through the secondary amine group

-

Potential for oxidation reactions typical of aromatic amines

-

Susceptibility to electrophilic aromatic substitution on the aromatic rings, though the existing substituents may influence regioselectivity

-

Stability of the ether linkage under neutral conditions

The secondary amine functionality represents a potentially reactive site that could undergo various transformations including alkylation, acylation, or serve as a nucleophile in addition reactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume